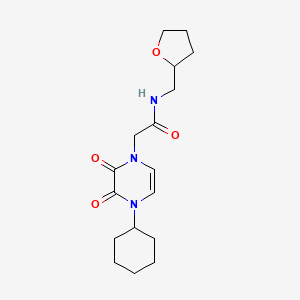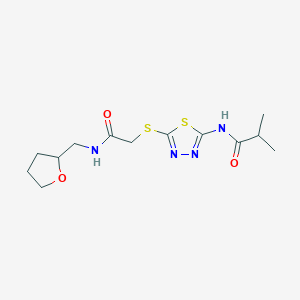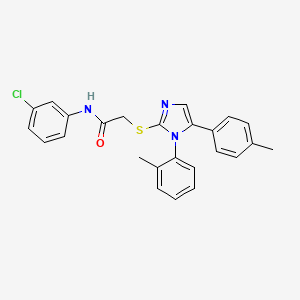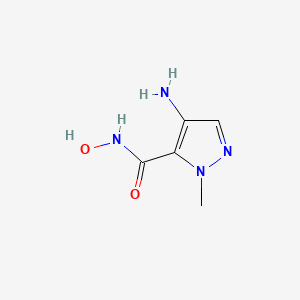
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide, commonly known as CDPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDPPA is a small molecule that can modulate the activity of a specific protein, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
CDPPA binds to the extracellular domain of PTPσ and induces a conformational change in the protein, which leads to the activation of downstream signaling pathways. This activation promotes axonal growth and regeneration in injured neurons. CDPPA has also been shown to enhance the activity of other proteins, such as TrkB and LAR, which are involved in the development and function of the nervous system.
Biochemical and Physiological Effects:
CDPPA has been shown to promote axonal regeneration in injured neurons in vitro and in vivo. It has also been shown to enhance synaptic plasticity and improve cognitive function in animal models. CDPPA has a good safety profile and does not exhibit any significant toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDPPA is a small molecule that can be easily synthesized and purified. It has a good safety profile and can be used in a wide range of in vitro and in vivo experiments. However, CDPPA is a relatively new compound, and its long-term effects are not yet fully understood. Further studies are needed to determine its potential side effects and toxicity.
Direcciones Futuras
CDPPA has great potential for the development of new drugs for the treatment of neurodegenerative diseases and nerve injuries. Further studies are needed to determine its efficacy in animal models of these diseases. CDPPA can also be used as a tool for studying the role of PTPσ and other proteins in the development and function of the nervous system. Future research should focus on identifying other proteins that can be targeted by CDPPA and developing more potent and selective compounds based on its structure.
Conclusion:
CDPPA is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to promote axonal regeneration in injured neurons and improve cognitive function in animal models. CDPPA has a good safety profile and can be easily synthesized and purified. Further studies are needed to determine its potential side effects and toxicity, as well as its efficacy in animal models of neurodegenerative diseases and nerve injuries. CDPPA has great potential for the development of new drugs and as a tool for studying the role of specific proteins in the development and function of the nervous system.
Métodos De Síntesis
The synthesis of CDPPA involves the reaction of 4-cyclohexyl-2,3-dioxo-1-pyrazinyl chloride with N-(oxolan-2-ylmethyl)acetamide in the presence of a base. The resulting product is purified by column chromatography to obtain pure CDPPA. The synthesis of CDPPA is a straightforward process and can be performed on a large scale.
Aplicaciones Científicas De Investigación
CDPPA has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of a specific protein, called PTPσ, which is involved in the development and function of the nervous system. CDPPA has been shown to promote axonal regeneration in injured neurons, which makes it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases and nerve injuries.
Propiedades
IUPAC Name |
2-(4-cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-15(18-11-14-7-4-10-24-14)12-19-8-9-20(17(23)16(19)22)13-5-2-1-3-6-13/h8-9,13-14H,1-7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAXRMIRJUNLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C(=O)C2=O)CC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide](/img/structure/B2430990.png)
![methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430991.png)

